Physicochemical Profile vs. CNS Drug‑Like Chemical Space – Class‑Level Inference
Compared to the median of approved oral drugs (MW ≈ 350 Da, clogP ≈ 3.0, TPSA ≈ 80 Ų), this compound exhibits a lower molecular weight (331.42 Da), a significantly lower clogP (0.97), and a markedly reduced TPSA (53.09 Ų) [1]. The absence of hydrogen‑bond donors (HBD = 0) and the low rotatable bond count (4) further distinguish it from the average drug, positioning it closer to the CNS drug‑likeness sweet spot (MW < 400 Da, clogP < 5, TPSA < 70 Ų, HBD ≤ 1) [1].
| Evidence Dimension | Physicochemical property distribution |
|---|---|
| Target Compound Data | MW = 331.42 Da; clogP = 0.97; TPSA = 53.09 Ų; HBD = 0; Rotatable bonds = 4 [1] |
| Comparator Or Baseline | Approved oral drug median: MW ≈ 350 Da; clogP ≈ 3.0; TPSA ≈ 80 Ų; CNS drug criteria: MW < 400 Da, clogP < 5, TPSA < 70 Ų, HBD ≤ 1 |
| Quantified Difference | ΔMW ≈ –18.6 Da; ΔclogP ≈ –2.0; ΔTPSA ≈ –26.9 Ų vs. oral drug median; fully within CNS drug space |
| Conditions | Calculated properties; ECBD database (Silidrug/ECBD entry EOS74257) |
Why This Matters
A physicochemical profile that falls squarely within CNS drug‑likeness criteria makes this compound a rational starting scaffold for neuroscience probe development, whereas many commercial urea derivatives are too large or too polar for CNS applications.
- [1] Sildrug/ECBD Database, Entry EOS74257, https://sildrug.ibb.waw.pl/ecbd/EOS74257/ (accessed 2026-05-08). View Source
